1-Benzimidazolyl-3-(2,3,5-trimethylphenoxy)propan-2-ol
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Overview
Description
1-Benzimidazolyl-3-(2,3,5-trimethylphenoxy)propan-2-ol is a chemical compound with the molecular formula C19H22N2O2 and a molecular weight of 310.397. It is known for its unique molecular structure, which includes a benzimidazole ring and a trimethylphenoxy group.
Mechanism of Action
Target of Action
Benzimidazoles, a component of this compound, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action of “1-Benzimidazolyl-3-(2,3,5-trimethylphenoxy)propan-2-ol”. The benzimidazole component might interact with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Alcohols, which are part of this compound, can act as weak bases and weak acids in aqueous solutions .
Pharmacokinetics
The presence of an alcohol group might influence its solubility and absorption .
Result of Action
The benzimidazole component might induce changes in the activity of its target proteins, leading to downstream cellular effects .
Preparation Methods
The synthesis of 1-Benzimidazolyl-3-(2,3,5-trimethylphenoxy)propan-2-ol typically involves the reaction of benzimidazole with 2,3,5-trimethylphenol and an appropriate alkylating agent. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography.
Chemical Reactions Analysis
1-Benzimidazolyl-3-(2,3,5-trimethylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles, resulting in the formation of substituted benzimidazole derivatives.
Scientific Research Applications
1-Benzimidazolyl-3-(2,3,5-trimethylphenoxy)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent due to its unique molecular structure and biological activity.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Comparison with Similar Compounds
1-Benzimidazolyl-3-(2,3,5-trimethylphenoxy)propan-2-ol can be compared with other benzimidazole derivatives and similar compounds:
Benzimidazole: The parent compound, benzimidazole, is a simpler structure without the trimethylphenoxy group.
1-Benzimidazolyl-3-(2,4-dichlorophenoxy)propan-2-ol: This compound has a similar structure but with dichlorophenoxy instead of trimethylphenoxy, leading to different chemical and biological properties.
1-Benzimidazolyl-3-(2,4-dimethylphenoxy)propan-2-ol: Another similar compound with dimethylphenoxy, which may exhibit different reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.
Properties
IUPAC Name |
1-(benzimidazol-1-yl)-3-(2,3,5-trimethylphenoxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-13-8-14(2)15(3)19(9-13)23-11-16(22)10-21-12-20-17-6-4-5-7-18(17)21/h4-9,12,16,22H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKYCARYVXWXMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(CN2C=NC3=CC=CC=C32)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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